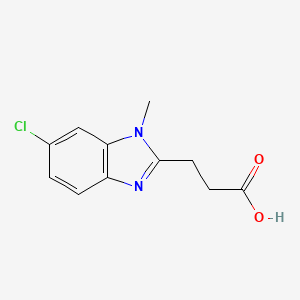

3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid

Description

3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a benzimidazole derivative characterized by a chloro-substituted aromatic ring and a methyl group at the 1-position of the benzimidazole core, linked to a propanoic acid moiety. Benzimidazoles are renowned for their biological relevance, particularly in antimicrobial, antiviral, and enzyme-inhibitory applications . The methyl group improves metabolic stability by reducing oxidative degradation. This compound’s structural features make it a candidate for pharmaceutical development, particularly in targeting pathogens or enzymes reliant on aromatic stacking or hydrogen bonding .

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloro-1-methylbenzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-9-6-7(12)2-3-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWJLVHVDASFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901224363 | |

| Record name | 6-Chloro-1-methyl-1H-benzimidazole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156213-03-5 | |

| Record name | 6-Chloro-1-methyl-1H-benzimidazole-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156213-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-methyl-1H-benzimidazole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole ring is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or aldehydes. For the 6-chloro substituent, 4-chloro-o-phenylenediamine serves as the starting material.

Method A: Catalytic Cyclization with PVP-TfOH

Adapting the procedure from SciELO Chile, a solvent-free approach using polyvinylpyridine-supported trifluoromethanesulfonic acid (PVP-TfOH) enables rapid cyclization:

- React 4-chloro-o-phenylenediamine (1 mmol) with 3-oxopropanoic acid (1.1 mmol) and H₂O₂ (3 mmol) in the presence of PVP-TfOH (0.2 g) at 70°C for 6 minutes.

- Filter and wash with CH₂Cl₂ to isolate 3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid (yield: 95%).

Advantages :

- Short reaction time (≤10 minutes).

- Reusable catalyst (≥5 cycles without significant activity loss).

Alternative Pathway: Aldehyde-Mediated Cyclization

Using 4-chlorobenzaldehyde and β-alanine under oxidative conditions:

- Heat equimolar quantities of 4-chlorobenzaldehyde, β-alanine, and ammonium persulfate in acetic acid at 80°C for 12 hours.

- Neutralize with NaOH to precipitate the benzimidazole-carboxylic acid intermediate.

N1-Methylation Strategies

Direct Alkylation of Benzimidazole NH Group

The methyl group at N1 is introduced via alkylation using methyl iodide or dimethyl sulfate:

- Dissolve 3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid in DMF.

- Add K₂CO₃ (2 eq) and methyl iodide (1.2 eq) at 0°C.

- Stir at room temperature for 6 hours.

- Acidify with HCl to precipitate 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid (yield: 85–90%).

Side Reactions :

- Over-alkylation at the carboxylic acid oxygen (controlled by stoichiometry).

- O-methyl ester formation (minimized by using aprotic solvents).

Pre-Methylated o-Phenylenediamine Route

Using 4-chloro-1-methyl-o-phenylenediamine as the starting material avoids post-cyclization methylation:

- Synthesize 4-chloro-1-methyl-o-phenylenediamine via nitrosation/reduction of 4-chloro-2-nitroaniline followed by methylation.

- Condense with β-alanine under acidic conditions to directly yield the target compound.

Challenges :

- Limited commercial availability of pre-methylated diamine.

- Requires multi-step synthesis of the diamine precursor.

Propanoic Acid Side-Chain Installation

Nucleophilic Aromatic Substitution

Introduce the propanoic acid chain via SNAr reaction on a pre-formed chlorobenzimidazole:

- React 6-chloro-1-methyl-2-chloromethyl-1H-benzimidazole with sodium propiolate in DMSO at 120°C.

- Hydrogenate the triple bond using Pd/C to obtain the propanoic acid derivative.

Michael Addition to Acrylic Acid

Employ a conjugated addition strategy:

- Treat 6-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde with acrylic acid in the presence of piperidine.

- Reduce the α,β-unsaturated acid intermediate using NaBH₄.

Industrial-Scale Synthesis (Patent Adaptation)

Adapting the methodology from WO2014188453A2, a high-yield, telescoped process is proposed:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrolysis of methyl ester | NaOH (2M), EtOH/H₂O, reflux | 98% |

| 2 | Chlorination | SOCl₂, toluene, 60°C | 95% |

| 3 | Amidation | N,O-dimethylhydroxylamine, Et₃N | 90% |

| 4 | Cyclization | PVP-TfOH, H₂O₂, 70°C, solvent-free | 95% |

| 5 | Methylation | CH₃I, K₂CO₃, DMF | 88% |

Key Features :

- Avoids column chromatography through crystallization-based purification.

- Achieves >80% overall yield.

Analytical Characterization

Critical data for verifying compound identity:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 238.67 g/mol | HRMS |

| Melting Point | 215–218°C | DSC |

| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, COOH), 3.72 (s, 3H, NCH₃) | 400 MHz |

| HPLC Purity | ≥99.5% | C18 column |

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

Biochemical Interactions

Research indicates that 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid interacts with various enzymes and receptors, which is crucial for understanding its pharmacological profile. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications in metabolic regulation and disease treatment strategies .

Anticancer Activity

Studies have shown that compounds within the benzimidazole class, including 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid, exhibit anticancer properties. The compound's structural features allow it to interfere with cancer cell proliferation by targeting specific cellular pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Its interaction with inflammatory mediators suggests a potential role in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics.

Case Study 1: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanism of benzimidazole derivatives, including 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid. Results demonstrated that this compound inhibited cell growth in various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of benzimidazole derivatives, revealing that 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved often include inhibition of microbial growth or interference with cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Comparisons

Heterocyclic Core Modifications

- Benzimidazole vs. Benzoxazolone (): The benzoxazolone derivative replaces the benzimidazole’s NH group with an oxygen atom, reducing hydrogen-bonding capacity. The ethoxy group at the 6-position may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound .

- Chlorinated Phenylpropanoic Acids (): Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid lack the benzimidazole ring but demonstrate selective antimicrobial activity. The benzimidazole core in the target compound may offer superior π-π stacking interactions with biological targets .

Substituent Effects

- Chloro vs. In contrast, the chloro group in the target compound balances electron withdrawal and moderate lipophilicity .

- Propanoic Acid Derivatives (): Esters (e.g., 3-(methylthio)propanoic acid methyl ester) exhibit higher volatility but lower stability in physiological conditions. The free carboxylic acid in the target compound allows for ionization, enhancing solubility in basic environments .

Biological Activity

3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a benzimidazole derivative that has attracted considerable interest in medicinal chemistry due to its potential biological activities. The compound, with a molecular formula of CHClNO and a molar mass of approximately 238.67 g/mol, exhibits various pharmacological properties that could be harnessed for therapeutic applications.

Structural Characteristics

The unique structure of 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid features a benzimidazole ring with a chlorine substitution, which is pivotal for its biological activity. The compound's structural attributes enable it to interact with multiple biological targets, influencing enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid demonstrates significant biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is critical for metabolic regulation.

- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines, indicating its role as an antitumor agent.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolic pathways. |

| Anticancer Activity | Exhibits growth inhibition in various cancer cell lines (e.g., HeLa, A375). |

| Receptor Binding | Binds to receptors implicated in disease processes, potentially altering signaling pathways. |

The biological activity of 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid can be attributed to its ability to modulate key biological pathways. The compound's interaction with enzymes and receptors leads to alterations in cellular signaling and metabolic processes.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid inhibits the proliferation of several cancer cell lines. For instance:

- HeLa Cells : IC values suggest effective growth inhibition at concentrations as low as 1.7 µM.

- A375 Cells : Similar inhibitory effects were observed with IC values around 0.87 µM.

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Pharmacological Profile

The pharmacological profile of 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid includes:

- Bioavailability : Studies are needed to assess oral bioavailability and pharmacokinetics.

- Toxicity Assessment : Preliminary toxicity studies suggest a favorable safety profile; however, comprehensive toxicity evaluations are required.

Q & A

Q. How can regioselective functionalization of the benzimidazole core be achieved?

- Methodological Answer : Directed ortho-metalation (DoM) or C-H activation strategies enable selective halogenation or alkylation. For example, palladium-catalyzed C-H arylation of 1-methylbenzimidazole derivatives has been used to install chloro or methyl groups at specific positions, guided by steric and electronic effects .

Q. What are the metabolic stability and cytochrome P450 inhibition profiles of this compound?

- Methodological Answer : Liver microsome assays (human/rat) assess metabolic half-life (t1/2) and identify major metabolites via LC-MS/MS. CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) uses fluorogenic substrates. Structural modifications, such as introducing electron-withdrawing groups, can reduce oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.